molecular formula C9H5BrN2O2 B2969029 4-Bromo-8-nitroquinoline CAS No. 1379345-02-4

4-Bromo-8-nitroquinoline

Cat. No.: B2969029
CAS No.: 1379345-02-4
M. Wt: 253.055
InChI Key: PAXJMMPHGVRQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound this compound is characterized by the presence of a bromine atom at the fourth position and a nitro group at the eighth position on the quinoline ring. This structural modification imparts unique chemical and physical properties to the compound, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-8-nitroquinoline typically involves the nitration of 4-bromoquinoline. The process can be summarized as follows:

    Nitration: 4-Bromoquinoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the eighth position.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base and a suitable solvent.

    Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

    Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.

    Reduction Products: 4-Bromo-8-aminoquinoline.

    Oxidation Products: Quinoline N-oxides.

Mechanism of Action

The mechanism of action of 4-Bromo-8-nitroquinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, such as reduction and substitution, which can modify its structure and activity. The nitro group can be reduced to an amino group, which may interact with biological targets, while the bromine atom can be substituted with other functional groups to enhance its activity .

Comparison with Similar Compounds

Uniqueness of 4-Bromo-8-nitroquinoline: The presence of both the bromine atom and the nitro group in this compound imparts unique chemical properties, making it more versatile in chemical reactions and more valuable in scientific research and industrial applications compared to its similar compounds .

Properties

IUPAC Name

4-bromo-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-7-4-5-11-9-6(7)2-1-3-8(9)12(13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXJMMPHGVRQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.